molecular formula C18H17BrN4O2 B14864096 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14864096
M. Wt: 401.3 g/mol
InChI Key: OSIPWSGYECMIAW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methoxybenzylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor binding sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide: Contains a fluorine atom, which can alter its pharmacokinetic properties.

Uniqueness

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the bromophenyl and methoxybenzyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-25-15-8-2-12(3-9-15)11-23-17(18(24)21-20)10-16(22-23)13-4-6-14(19)7-5-13/h2-10H,11,20H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIPWSGYECMIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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